μ-Opioid Receptor Affinity: 2-ABN Derived Phenylmorphans vs. 3-ABN Isomers
Derivatives built on the 2-azabicyclo[3.3.1]nonane scaffold achieve subnanomolar binding affinity at the human μ-opioid receptor, whereas the regioisomeric 3-azabicyclo[3.3.1]nonane scaffold and the contracted 6-azabicyclo[3.2.1]octane (normorphan) system yield significantly weaker or altered receptor interactions. The most potent 2-ABN-derived phenylmorphan, (1R,5R,9S)-(−)-9-hydroxy-5-(3-hydroxyphenyl)-2-phenylethyl-2-azabicyclo[3.3.1]nonane, displays a Ki of 0.19 nM at the human μ-opioid receptor, representing an antinociceptive potency approximately 500 times greater than morphine in thermal and visceral pain models [1]. Its enantiomeric counterpart shows measurable but reduced affinity (Ki = 26.5 nM), and simple N-substitution modulates affinity across a 0.073–1.99 nM range [2]. In contrast, the corresponding normorphan scaffold lacks the precise spatial arrangement of the bridgehead nitrogen and 9β-hydroxy substituent required for optimal μ-receptor engagement .
| Evidence Dimension | Binding affinity (Ki) at human μ-opioid receptor |
|---|---|
| Target Compound Data | (1R,5R,9S)-(−)-9-hydroxy-5-(3-hydroxyphenyl)-2-phenylethyl-2-ABN: Ki = 0.19 nM (human μ-OR, CHO cells) |
| Comparator Or Baseline | Morphine (μ-OR Ki ≈ 1–3 nM in comparable assays); related 3-ABN derivatives lack reported subnanomolar μ-affinity; normorphan scaffold yields distinct selectivity |
| Quantified Difference | ~500-fold more potent antinociceptive than morphine; >1000-fold in single-dose suppression assay |
| Conditions | [125I]IOXY displacement assay in CHO cells expressing human μ-opioid receptor; in vivo antinociception in thermal and visceral pain models |
Why This Matters
For procurement decisions in opioid receptor research programs, the 2-ABN scaffold uniquely enables access to subnanomolar μ-receptor ligands, a property not replicated by the 3-aza isomer or normorphan systems.
- [1] Carroll FI et al., 'Probes for Narcotic Receptor Mediated Phenomena. 34. Synthesis and SAR of a Potent μ-Agonist δ-Antagonist in the C9-Substituted 5-(3-Hydroxyphenyl)-N-phenylethylmorphan Series,' J. Med. Chem., 2007, 50(16), 3765–3776. Ki = 0.19, 0.19, 0.63 nM for three top compounds; ~500× morphine potency. View Source
- [2] Iyer MR et al., 'Modulation of opioid receptor affinity and efficacy via N-substitution of 9β-hydroxy-5-(3-hydroxyphenyl)morphan,' Bioorg. Med. Chem., 2017, 25(5), 1542–1550. Ki range 0.073–1.99 nM for N-substituted 2-ABN derivatives; enantiomer 1S,5S,9R-16: Ki = 26.5 nM, Ke = 29.1 nM (μ-antagonist). View Source
